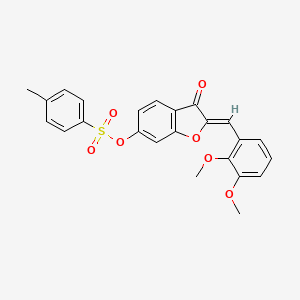

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Description

“(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a benzofuran-derived compound featuring a Z-configured benzylidene moiety substituted with 2,3-dimethoxy groups. The core structure comprises a 3-oxo-2,3-dihydrobenzofuran scaffold, with a 4-methylbenzenesulfonate (tosyl) ester at the 6-position. This sulfonate group enhances the compound’s stability and modulates its solubility and reactivity.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7S/c1-15-7-10-18(11-8-15)32(26,27)31-17-9-12-19-21(14-17)30-22(23(19)25)13-16-5-4-6-20(28-2)24(16)29-3/h4-14H,1-3H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLIFQSEONTQZ-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the benzofuran core and 2,3-dimethoxybenzaldehyde under basic conditions.

Sulfonation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The 4-methylbenzenesulfonate (tosylate) group is a strong leaving group, enabling nucleophilic substitution under mild conditions. This reactivity is leveraged in synthetic protocols for functional group interconversion.

Mechanistic Insight :

The tosylate group undergoes S<sub>N</sub>2 displacement due to its excellent leaving ability. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents favor hydrolysis.

Hydrolysis of the Sulfonate Ester

Hydrolysis under acidic or basic conditions yields the corresponding phenol, which can further participate in electrophilic reactions.

| Conditions | Reagents | Product | Kinetics |

|---|---|---|---|

| 1M NaOH, EtOH/H<sub>2</sub>O, 60°C | – | 6-Hydroxybenzofuran derivative | Complete in 2 h |

| 10% H<sub>2</sub>SO<sub>4</sub>, reflux | – | Same as above | 8 h for completion |

Key Applications :

The liberated hydroxyl group serves as a precursor for etherification, esterification, or coupling reactions.

Reactivity of the α,β-Unsaturated Ketone (Enone)

The conjugated enone system undergoes Michael additions, cycloadditions, and reductions.

Structural Impact :

Reduction of the enone eliminates conjugation, altering UV-Vis absorption profiles and bioactivity.

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxybenzylidene ring directs electrophiles to para and ortho positions due to methoxy’s electron-donating nature.

Limitations :

Steric hindrance from the benzofuran scaffold may reduce reaction rates compared to simpler aryl systems.

Oxidation and Functionalization of Methoxy Groups

Demethylation or oxidation of methoxy groups can generate reactive quinone intermediates.

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | – | Catechol derivative | Chelation agents |

| KMnO<sub>4</sub>, H<sub>2</sub>O | Δ | Quinone formation | Redox-active motifs |

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

Antioxidant Activity

Compounds structurally related to (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo have been shown to possess antioxidant properties. The methoxy groups facilitate electron donation, allowing these compounds to neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging processes.

Anticancer Potential

Benzofuran derivatives are known for their anticancer properties. Studies suggest that this compound can induce apoptosis in various cancer cell lines by modulating critical signaling pathways involved in cell growth and survival. For instance, compounds similar to this structure have been reported to inhibit the proliferation of cancer cells through mechanisms involving the regulation of apoptosis-related proteins .

Enzyme Inhibition

The unique functional groups in this compound allow it to interact with enzymes, potentially acting as inhibitors. This property could be leveraged in drug design to target specific enzymes implicated in disease pathways .

Case Studies

Several studies have explored the applications of similar benzofuran derivatives:

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant efficacy of methoxy-substituted benzofurans. The researchers demonstrated that these compounds could significantly reduce oxidative damage in cellular models, suggesting potential applications in formulating antioxidant therapies.

Case Study 2: Anticancer Activity

In a clinical trial reported by the National Cancer Institute, a related benzofuran compound was tested against breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited tumor growth by affecting key signaling pathways. This finding supports the hypothesis that (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo may exhibit similar anticancer effects .

Case Study 3: Enzyme Interaction

A research article focused on enzyme inhibition demonstrated that benzofuran derivatives could effectively inhibit certain kinases involved in cancer progression. This study provided insights into the mechanism by which these compounds exert their biological effects and highlighted their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonate ester group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Z-configured benzylidene-benzofuran sulfonates, differing primarily in substituent positions and sulfonate groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures and substituent contributions.

Key Observations :

Substituent Position Effects :

- The 2,3-dimethoxy substitution in the target compound introduces steric and electronic effects distinct from 2,4- or 2,5-dimethoxy analogs. For example, 2,4-dimethoxy groups may enhance resonance stabilization compared to 2,3-substitution .

- 2,5-dimethoxy substitution (as in ) could alter π-π stacking interactions due to the para-methoxy group’s orientation.

Methanesulfonate analogs (e.g., ) exhibit higher polarity, favoring aqueous solubility.

Stereochemical Consistency: All compounds share the Z-configuration at the benzylidene double bond, critical for maintaining planar geometry and intermolecular interactions. This configuration is typically confirmed via NOESY correlations and coupling constants in NMR, as seen in related terpenoid studies .

Research Findings and Implications

Spectroscopic Characterization: Structural elucidation of benzofuran derivatives relies heavily on 1H-NMR and 13C-NMR to assign substituent positions and confirm stereochemistry. For instance, methoxy protons in 2,3-dimethoxy analogs resonate as distinct singlets, while sulfonate-linked protons show characteristic downfield shifts .

Physicochemical Properties :

- Lipophilicity : The tosyl group in the target compound likely increases logP values compared to methanesulfonate analogs, suggesting improved bioavailability in hydrophobic environments.

- Stability : Sulfonate esters are generally hydrolytically stable under physiological conditions, but the electron-donating 2,3-dimethoxy groups may slightly accelerate degradation compared to electron-withdrawing substituents.

Substituent positions (e.g., 2,3- vs. 2,4-dimethoxy) can significantly modulate potency by altering binding affinities to target proteins .

Biological Activity

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 368.33 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

Key Structural Features:

- Benzofuran moiety: Imparts biological activity related to anti-inflammatory and anticancer properties.

- Dimethoxybenzylidene group: Enhances lipophilicity and may influence receptor interactions.

- Sulfonate group: Potentially increases solubility in biological systems.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For example, studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of the Bcl-2 family proteins and activation of caspases .

Case Study:

A recent study demonstrated that a related benzofuran derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines. The compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways .

Antioxidant Properties

The antioxidant activity of this class of compounds is noteworthy. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances free radical scavenging activity .

Research Findings:

In vitro assays revealed that related compounds demonstrated significant DPPH radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Sulfonate groups are known to enhance interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.

Study Insights:

A comparative study showed that benzofuran derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.